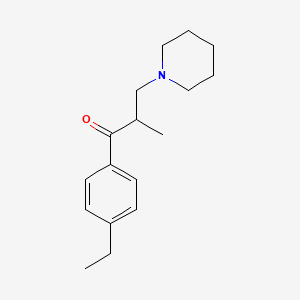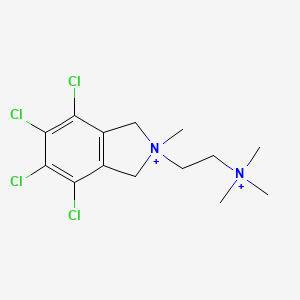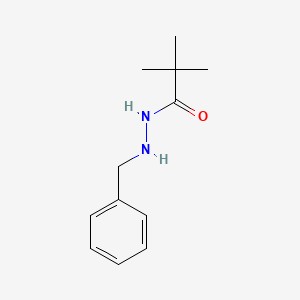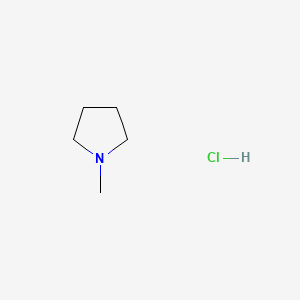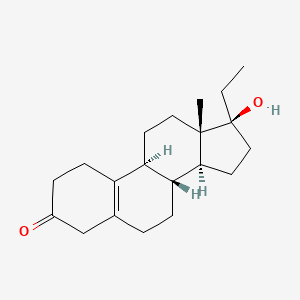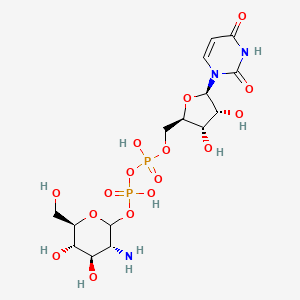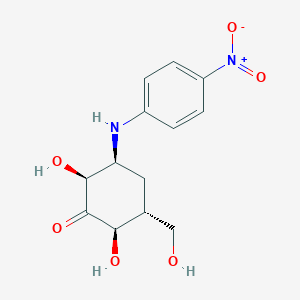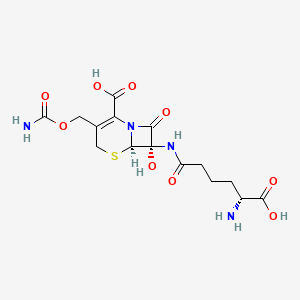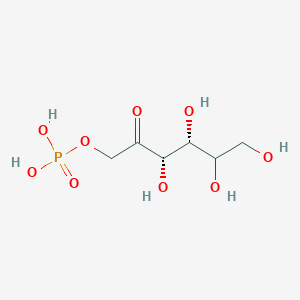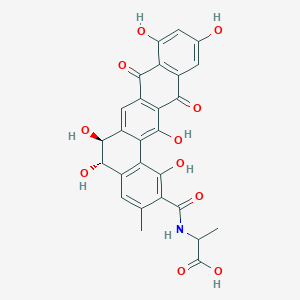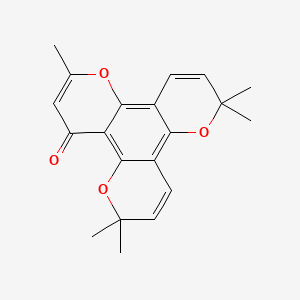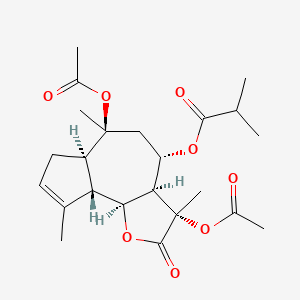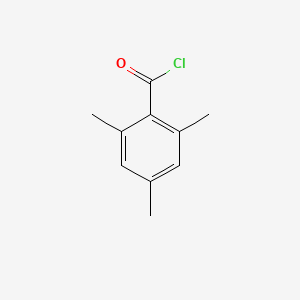
2,4,6-Trimethylbenzoyl chloride
Übersicht
Beschreibung
2,4,6-Trimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride, where three methyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Trimethylbenzoyl chloride generally involves two main steps:
Formation of 2,4,6-Trimethylbenzoic Acid: Mesitylene (1,3,5-trimethylbenzene) reacts with carbon dioxide under the catalysis of aluminum trichloride to form 2,4,6-trimethylbenzoic acid.
Industrial Production Methods: In industrial settings, the synthesis is scaled up by mixing 2,4,6-trimethylbenzoic acid with trichloromethylbenzene and ferric oxide powder under nitrogen protection. The mixture is heated to 100-120°C to facilitate the reaction, which emits hydrochloric acid gas. The product is then purified through reduced pressure distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trimethylbenzoyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: Reacts with water to form 2,4,6-trimethylbenzoic acid and hydrochloric acid.
Major Products:
Esters and Amides: Formed through nucleophilic substitution reactions.
2,4,6-Trimethylbenzoic Acid: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylbenzoyl chloride has diverse applications in scientific research:
Biology: Utilized in the protection of functional groups during the synthesis of complex molecules.
Medicine: Plays a role in the development of drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethylbenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of esters and amides. This reactivity is harnessed in various synthetic processes to modify and protect functional groups in target molecules .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethylbenzoic Acid: The precursor in the synthesis of 2,4,6-Trimethylbenzoyl chloride.
Benzoyl Chloride: Lacks the methyl substitutions and is less sterically hindered, making it more reactive in certain conditions.
2,6-Dimethylbenzoyl Chloride: Similar structure but with fewer methyl groups, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of three methyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where controlled reactivity is desired .
Eigenschaften
IUPAC Name |
2,4,6-trimethylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRQMDIFLKHCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239653 | |
| Record name | Mesitoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-18-1 | |
| Record name | 2,4,6-Trimethylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesitoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 938-18-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesitoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mesitoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GTX8DB3BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,4,6-Trimethylbenzoyl chloride, also known as mesitoyl chloride, has the molecular formula C10H11ClO. Its structure consists of a benzene ring with three methyl substituents at the 2, 4, and 6 positions, and an acyl chloride group (-COCl) attached to the 1 position.
A: One common method involves reacting 2,4,6-trimethylbenzoic acid with sulfurous oxychloride (thionyl chloride, SOCl2). This reaction benefits from dimethylformamide as a catalyst, with optimal conditions being a 1% catalyst loading, a 3.5-hour reaction time, and temperatures between 66-72 °C. This method boasts a yield of up to 89.8% [].
A: The three methyl groups in the ortho positions of the benzene ring create significant steric hindrance around the acyl chloride group. This steric effect significantly influences the reactivity of this compound, often making it less reactive compared to less hindered acyl chlorides. For instance, while benzoyl chloride can react with lithium bis(trimethylsilyl)phosphide to form both mono- and di-substituted products, this compound predominantly forms the mono-substituted product under similar conditions [].
A: In reactions with sodium phosphaethynolate (Na(OCP)), this compound exhibits multifaceted reactivity due to its steric bulk. Instead of simple nucleophilic attack at the carbonyl carbon, the reaction proceeds through a combination of nucleophilic attack, [2 + 2] cycloadditions, and P– transfer reactions, highlighting the impact of steric factors on reaction pathways [].
A: this compound serves as a valuable reagent in synthesizing various organic compounds, including sterically hindered aryl ketones, which are important building blocks for natural products and biologically active molecules []. Due to its steric hindrance, it allows for the selective introduction of a bulky mesityl group into molecules.
A: Organozinc reagents, like 2,6-dimethylphenylzinc iodide and 2-methoxyphenylzinc iodide, react with this compound in the presence of a nickel catalyst to afford tetra-ortho-substituted diaryl ketones. These reactions proceed smoothly at room temperature, showcasing the ability of this compound to participate in forming congested structures [].
A: Yes, electrochemical studies have been conducted on this compound, focusing on its reduction at different electrode materials like carbon and mercury in acetonitrile. This research delves into the mechanisms and products formed during the electrochemical reduction process [].
A: Yes, X-ray crystallography studies have been performed on derivatives of this compound, particularly focusing on its phosphorus and arsenic analogues, bis(2,4,6-trimethylbenzoyl)phosphine and bis(2,4,6-trimethylbenzoyl)arsine. These studies reveal that these compounds exist as enol tautomers in the solid state, featuring short, symmetrical O‥H‥O hydrogen bonds. Notably, the two enol rings within these molecules adopt distinct geometries, providing insights into the structural nuances arising from the bulky mesityl substituents [, ].
A: this compound serves as a key precursor in the synthesis of photoinitiators, specifically phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide. These photoinitiators find applications in radiation polymerization curing processes, contributing to the development of new materials [, ].
A: Novel synthetic routes for phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide offer advantages in terms of safety and efficiency. These methods avoid using hazardous reagents like metallic sodium or potassium, making the process safer and more amenable to large-scale production [].
A: Yes, 2,4,6-trimethylbenzaldehyde can be converted to this compound through reductive hydrogenation. While this method exists, the direct synthesis of this compound from mesitylene and reagents like carbon monoxide or chloral is often preferred for industrial applications due to its high yield and readily available starting materials [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

